1-(4-Fluorophenyl)hexan-1-one
Overview
Description
The compound 1-(4-Fluorophenyl)hexan-1-one is a fluorinated ketone with potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into closely related fluorinated aromatic ketones and their properties. These compounds exhibit interesting chemical and physical properties due to the presence of the fluorine atom and the ketone group.
Synthesis Analysis
The synthesis of related fluorinated aromatic ketones typically involves the reaction of fluorinated benzoyl compounds with other organic substrates. For instance, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were prepared by reacting 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile, yielding good results . This suggests that similar methods could potentially be applied to synthesize 1-(4-Fluorophenyl)hexan-1-one by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic ketones is characterized by the presence of a fluorine atom attached to a benzene ring, which can significantly influence the molecule's electronic properties. For example, the optimized molecular structure of a related compound, 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, showed that the negative charge is predominantly located over the carbonyl group, while the positive region is over the remaining groups . This distribution of charge is crucial for understanding the reactivity and interaction of the molecule with other chemical entities.
Chemical Reactions Analysis
The reactivity of fluorinated aromatic ketones is often associated with the carbonyl group, which is a site for nucleophilic attack due to its partial negative charge. The presence of the fluorine atom can enhance the electrophilicity of the carbonyl carbon, making it more reactive. In the case of the related compound mentioned earlier, the carbonyl group was identified as the most reactive part of the molecule . This implies that 1-(4-Fluorophenyl)hexan-1-one may also exhibit similar reactivity patterns, with the fluorine atom influencing its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic ketones are influenced by both the aromatic ring and the electronegative fluorine atom. The fluorine atom's strong electronegativity can lead to unique intermolecular interactions, such as C-F...F-C contacts, which have been observed in related compounds . These interactions can affect the compound's boiling point, solubility, and crystal structure. Additionally, the presence of the ketone group contributes to the compound's ability to participate in hydrogen bonding, which can further influence its physical properties and solubility in various solvents.
Scientific Research Applications
Fluorescence Properties and Sensor Development :
- Uchiyama et al. (2006) discussed a fluorophore with unusual fluorescence properties, exhibiting strong fluorescence in protic solvents. This fluorophore shows potential for developing new fluorogenic sensors (Uchiyama et al., 2006).
Thermolysis of Antimalarial Compounds :
- Cafferata and Rimada (2003) investigated the thermal decomposition of fluorophenyl substituted 1,2,4-trioxanes, providing insights into the substituent and solvent effects on these reactions (Cafferata & Rimada, 2003).
Oligomerization of Aryl Isocyanides :
- Boeyens et al. (2003) studied the thermal oligomerization of aryl isocyanides, including 4-fluorophenyl isocyanide, leading to the formation of complex organic structures (Boeyens et al., 2003).
Molecular Syntheses and Characterizations :
- Dybek et al. (2019) conducted syntheses and comprehensive analytical characterizations of substances based on the 1,2-diarylethylamine template, highlighting their potential for various clinical applications (Dybek et al., 2019).
Enforced Tubular Assembly in Macrocycles :
- Zhong et al. (2017) explored the enforcement of tubular assembly in hexakis(m-phenylene ethynylene) macrocycles, demonstrating the role of hydrogen-bonding interactions in this process (Zhong et al., 2017).
Structural and Vibrational Properties of Thioureas :
- Saeed et al. (2011) focused on the synthesis and characterization of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, analyzing their structural and conformational properties (Saeed et al., 2011).
Photochromic Properties of Diarylethene :
- Zhang et al. (2014) investigated the photochromic properties of a specific diarylethene, observing its color change under UV light (Zhang et al., 2014).
Liquid-Crystalline Material Studies :
- Pieterse et al. (2001) synthesized and characterized a liquid-crystalline material, highlighting its potential for photoinduced electron-transfer processes (Pieterse et al., 2001).
Molecular Signal Transduction :
- Keirstead et al. (2010) developed a molecular hexad capable of functioning as a photochemical signal transducer, showcasing the modulation of fluorescence with light (Keirstead et al., 2010).
Mammary Tumor-Inhibiting Compounds :
- Kranzfelder et al. (2004) synthesized derivatives of hexestrol, including compounds with fluorophenyl groups, to investigate their potential in inhibiting mammary tumor growth (Kranzfelder et al., 2004).
properties
IUPAC Name |
1-(4-fluorophenyl)hexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVHMSHRQVRWGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457931 | |
Record name | 1-(4-fluorophenyl)-1-hexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)hexan-1-one | |
CAS RN |
1426-70-6 | |
Record name | 1-(4-fluorophenyl)-1-hexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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